Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate
Overview
Description
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate is a chemical compound that features thallium in its +1 oxidation state
Preparation Methods
The synthesis of Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate typically involves the reaction of thallium(I) salts with 3-(carboxylatooxy)-3-oxopropanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques. Industrial production methods may involve the use of large-scale reactors and purification systems to ensure the high purity of the final product .
Chemical Reactions Analysis
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of thallium, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the thallium back to its elemental state or lower oxidation states, typically using reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: The carboxylatooxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of thallium-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments, particularly in imaging and targeted drug delivery.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include the modulation of ion channels, inhibition of specific enzymes, or interaction with cellular signaling pathways .
Comparison with Similar Compounds
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate can be compared with other thallium-containing compounds, such as:
Thallium(I) acetate: Similar in its +1 oxidation state but differs in its acetate group.
Thallium(III) oxide: Contains thallium in the +3 oxidation state and has different chemical properties and reactivity.
Thallium(I) chloride: Another thallium(I) compound but with chloride as the anion, leading to different applications and reactivity .
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.
Properties
IUPAC Name |
3-carboxylatooxy-3-oxopropanoate;thallium(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6.2Tl/c5-2(6)1-3(7)10-4(8)9;;/h1H2,(H,5,6)(H,8,9);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRSTSUOSNUUHN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)OC(=O)[O-].[Tl+].[Tl+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O6Tl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648749 | |
Record name | Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61971-47-9 | |
Record name | Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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